ANTIMYCIN A (A1 shown)

Mitochondrial Respiration Electron Transport Chain Complex III

For reproducible mitochondrial respiration data, choose purified Antimycin A1 (CAS 642-15-9, ≥98%) over the variable crude antimycin A complex. Its defined Complex III Qi site binding (Kd=32 pM, IC50=19.5 nM) eliminates compositional variability, ensuring reliable Seahorse XF assays and quantitative ROS studies. The well-characterized ACLY inhibition (Ki=29.5 µM) enables controlled metabolic rewiring investigations.

Molecular Formula C27H38N2O9
Molecular Weight 534.6 g/mol
Cat. No. B1232760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANTIMYCIN A (A1 shown)
Molecular FormulaC27H38N2O9
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
InChIInChI=1S/C27H38N2O9/c1-6-7-8-10-19-24(38-21(31)13-15(2)3)17(5)37-27(35)22(16(4)36-26(19)34)29-25(33)18-11-9-12-20(23(18)32)28-14-30/h9,11-12,14-17,19,22,24,32H,6-8,10,13H2,1-5H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1
InChIKeyZVYMCLIDNNTNCL-GFRRLMGDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimycin A1: Pure Component of the Antimycin A Complex for High-Precision Mitochondrial Complex III Inhibition Studies


Antimycin A1 (CAS 642-15-9) is a purified single component of the antimycin A complex, a family of dilactone salicylamide macrolide antibiotics produced by Streptomyces species. The antimycin A complex naturally comprises four major components (A1, A2, A3, and A4) that differ in their alkyl side chains and acyloxy groups [1]. Antimycin A1 is the most hydrophobic of the four major components and is commercially available as a high-purity (≥98%) reference standard, making it suitable for precise, reproducible mitochondrial research .

Why Generic Antimycin A Complex Cannot Substitute for Purified Antimycin A1 in Quantitative Mitochondrial and Metabolic Assays


The antimycin A complex is a heterogeneous mixture of structurally related components with distinct physicochemical properties and off-target inhibition profiles. While all four major components (A1, A2, A3, A4) exhibit comparable fungicidal activity against Saccharomyces cerevisiae [1], they differ significantly in their inhibition of ATP-citrate lyase (Ki values ranging from 4.2 to 64.8 µM) and in their hydrophobicity, which influences cellular permeability and subcellular distribution . Using the unpurified antimycin A complex introduces uncontrolled compositional variability, compromising data reproducibility in quantitative studies of mitochondrial respiration, metabolic flux, and reactive oxygen species (ROS) generation. The specific quantitative differentiation evidence below demonstrates why procurement of the isolated, high-purity Antimycin A1 component is essential for rigorous experimental design and cross-study comparability.

Antimycin A1 Quantitative Evidence Guide: Head-to-Head Differentiation vs. Respiratory Inhibitors and Antimycin Homologs


Comparative Complex III Inhibition Potency: Antimycin A1 vs. Oligomycin, Rotenone, and FCCP in Isolated Mitochondrial Assays

In isolated mitochondrial preparations, Antimycin A1 inhibits Complex III with an IC50 of 19.5 ± 0.9 nM. Under identical assay conditions, oligomycin (ATP synthase inhibitor) exhibits an IC50 of 17.4 ± 1.3 nM, rotenone (Complex I inhibitor) shows an IC50 of 16.1 ± 1.0 nM, and FCCP (proton gradient uncoupler) displays an IC50 of 1.13 ± 0.30 μM [1]. This head-to-head data demonstrates that Antimycin A1 exhibits nanomolar potency comparable to oligomycin and rotenone, and is approximately 58-fold more potent than FCCP.

Mitochondrial Respiration Electron Transport Chain Complex III

Differential ATP-Citrate Lyase (ACLY) Inhibition: Antimycin A1 vs. Antimycin Homologs A2, A3, and A4

Antimycin A1 inhibits ATP-citrate lyase (ACLY) with a Ki of 29.5 μM against the substrate magnesium citrate. This off-target activity varies dramatically among antimycin homologs: Antimycin A2 is the most potent (Ki = 4.2 μM), while Antimycin A3 (Ki = 60.1 μM) and Antimycin A4 (Ki = 64.8 μM) are significantly weaker inhibitors [1]. The Ki for A1 is thus 7-fold higher (weaker inhibition) than A2, and approximately 2-fold lower (stronger inhibition) than A3 and A4.

Metabolic Regulation ATP-Citrate Lyase Lipid Metabolism

Reactive Oxygen Species (ROS) Induction Profile: Antimycin A vs. Myxothiazol in Neuronal Electrophysiology

In a study of small inhibitory event frequency in neurons, treatment with 2 μM antimycin A resulted in a statistically significant increase in event frequency (P=0.0002). By comparison, 5 μM myxothiazol—a structurally unrelated Complex III inhibitor that binds to the Qo site—elicited a less pronounced increase (P=0.0123) [1]. This indicates that antimycin A, which binds to the Qi site, induces a more robust ROS-associated physiological response at a lower concentration.

Oxidative Stress Reactive Oxygen Species Mitochondrial Dysfunction

High-Affinity Qi Site Binding: Antimycin A1 Kd vs. Class-Level Qi Site Inhibitor Landscape

Antimycin A1 binds to the Qi site of mitochondrial Complex III (cytochrome bc1) with a dissociation constant (Kd) of 32 pM, as determined using bovine heart mitochondrial particles [1]. This sub-nanomolar affinity is among the highest reported for Qi site inhibitors and significantly exceeds that of many synthetic Qo site inhibitors such as stigmatellin and myxothiazol, which typically exhibit nanomolar to micromolar affinities.

Structural Biology Cytochrome bc1 Complex Binding Affinity

Fungicidal Activity Equivalence: Antimycin A1 vs. A2, A3, and A4 in Saccharomyces cerevisiae

When tested against Saccharomyces cerevisiae Y-30, all four major components of the antimycin A complex (A1, A2, A3, and A4) exhibited the same fungicidal activity [1]. Previously reported higher activity for A3 was attributed to its higher diffusion coefficient in agar, not to intrinsic potency differences. This equivalence extends to teleocidal activity as well.

Antifungal Activity Microbiology Structure-Activity Relationship

Optimal Scientific and Industrial Use Cases for Antimycin A1 Based on Quantifiable Differentiation


High-Precision Mitochondrial Respiration Studies Requiring Defined Complex III Inhibition

Researchers performing Seahorse XF assays, high-resolution respirometry (Oroboros), or isolated mitochondrial studies should use purified Antimycin A1 rather than the crude antimycin A complex. The well-defined IC50 of 19.5 nM for Complex III [1] and the picomolar binding affinity (Kd = 32 pM) to the Qi site [2] ensure reproducible and specific inhibition without confounding off-target effects from other antimycin components. This is critical for generating cross-study comparable data on maximal respiratory capacity and spare respiratory capacity.

Mechanistic Studies of Mitochondrial ROS Signaling Where Robust Superoxide Generation is Required

For investigations into mitochondrial reactive oxygen species (ROS)-mediated signaling pathways, Antimycin A1 is superior to alternative Complex III inhibitors like myxothiazol. Quantitative evidence shows Antimycin A1 induces a more pronounced physiological ROS response at lower concentrations (2 μM vs. 5 μM) [3]. This makes A1 the preferred positive control and experimental trigger for studying ROS-sensitive processes such as TRPA1/TRPV1 channel activation, hypoxic signaling, and mitophagy initiation.

Metabolic Studies Differentiating Electron Transport Chain vs. ATP-Citrate Lyase Inhibition

When investigating metabolic rewiring in cancer or lipogenic tissues, Antimycin A1 provides a controlled intermediate ACLY inhibition (Ki = 29.5 μM) [4]. Researchers can use this defined activity to dissect the relative contributions of mitochondrial respiration inhibition versus direct ACLY blockade to the observed phenotype. In contrast, using Antimycin A2 (Ki = 4.2 μM) would result in more potent ACLY inhibition, potentially confounding interpretation of results attributed solely to ETC disruption.

Structural Biology and Drug Discovery Targeting the Qi Site of Cytochrome bc1

The exceptionally high affinity of Antimycin A1 for the Qi site (Kd = 32 pM) makes it the gold-standard ligand for co-crystallization studies of the cytochrome bc1 complex [2]. In drug discovery programs aimed at developing novel Qi site inhibitors as antifungals or antiparasitics, Antimycin A1 serves as an essential reference compound for competitive binding assays and for validating target engagement in cellular thermal shift assays (CETSA) due to its well-defined binding pose and nanomolar to picomolar potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for ANTIMYCIN A (A1 shown)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.